![molecular formula C10H11NS2 B067361 (S)-4-Benzylthiazolidine-2-thione CAS No. 171877-39-7](/img/structure/B67361.png)
(S)-4-Benzylthiazolidine-2-thione
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Description
(S)-4-Benzylthiazolidine-2-thione is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. It belongs to a class of organic compounds known as thiazolidines, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of thiazolidine derivatives, including compounds similar to this compound, has been explored in various studies. For instance, Izawa and Mukaiyama (1979) described the reduction of 3-acylthiazolidine-2-thiones, prepared from carboxylic acids, to aldehydes using reducing agents like diisobutylaluminum hydride and lithium tri-t-butoxyaluminum hydride (Izawa & Mukaiyama, 1979).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been a subject of interest in several studies. Kruse et al. (2005) investigated the structure of interaction products resulting from the reaction of glucose with benzyl isothiocyanate, identifying compounds such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones (Kruse et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of thiazolidine derivatives are diverse. For example, Corban et al. (2005) studied the reaction of N-methylbenzothiazole-2-thione with diiodine and analyzed the resulting compounds using various spectroscopic techniques (Corban et al., 2005). Also, Kumar et al. (2015) reported a synthesis method for 4-hydroxy-3-arylthiazolidine-2-thiones through domino reactions under solvent- and catalyst-free conditions (Kumar et al., 2015).
Physical Properties Analysis
The physical properties of thiazolidine derivatives vary depending on their specific chemical structure. Studies like those by Ciogli et al. (2016), who examined sterically hindered 3-arylthiazolidine-2-thiones using dynamic NMR and HPLC, provide insights into the physical characteristics of these compounds (Ciogli et al., 2016).
Scientific Research Applications
Chiral Auxiliary in Synthesis
(S)-4-Benzylthiazolidine-2-thione has been utilized as a chiral auxiliary in the synthesis of aggregation pheromones of rhinoceros beetles. This application highlights its utility in asymmetric synthesis, where it facilitates the production of enantiomerically enriched compounds. The process involves N-acylation, asymmetric Michael reaction, and several other steps, leading to the synthesis of (R)-3-methylheptan-1-ol with high enantiomeric excess and yield (Yang Gui-chun, 2009).
Thermophysical Properties
Research on the thermophysical properties of thio and dithiocarbamates, including thiazolidine-2-thione derivatives, has been conducted to understand their behavior in medium temperature ranges. Differential scanning calorimetry (DSC) studies were performed to investigate temperatures, enthalpies, and entropies of fusion, providing insight into their physical characteristics under various conditions (M. Temprado et al., 2008).
Enantioselective Acylating Agents
This compound derivatives have been synthesized and applied as enantioselective acylating agents. These compounds are effective in transferring acyl groups to amine and amino acid racemates with high yields and moderate to good optical purity. This application underscores the compound's utility in stereochemical modifications of organic molecules (L. Yadav & Suman Dubey, 2002).
Polymerization
N-Substituted cyclic thiourethanes synthesized from this compound have been used in cationic ring-opening polymerization to produce polythiourethanes. This research demonstrates the compound's role in creating polymers with controlled molecular weights and narrow molecular weight distributions, highlighting its importance in materials science (A. Nagai, Bungo Ochiai, & T. Endo, 2004).
Photocyclization Reactions
This compound and related compounds have been investigated in photocyclization reactions. These studies provide insights into the mechanisms of forming stable intermediates and derivatives through irradiation, offering potential pathways for synthesizing novel organic compounds with specific structural features (S. Buscemi & M. Gruttadauria, 2000).
properties
IUPAC Name |
(4S)-4-benzyl-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUGQISGRPGAW-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466513 |
Source
|
Record name | (S)-4-Benzylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171877-39-7 |
Source
|
Record name | (S)-4-Benzylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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